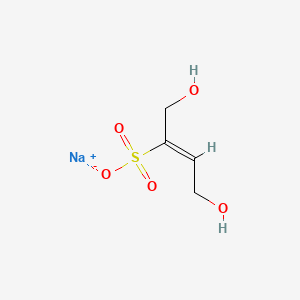

Sodium 1,4-dihydroxy-2-butene-2-sulphonate

Description

Contextualization of Butene-Based Architectures in Organic and Material Chemistry

Butene, a hydrocarbon with the formula C4H8, exists as four different isomers: 1-butene, cis-2-butene, trans-2-butene, and isobutylene. britannica.com These isomers are fundamental building blocks in the petrochemical industry, primarily obtained from the catalytic or steam cracking of long-chain hydrocarbons. wikipedia.org

In organic and material chemistry, butene-based architectures are significant for several reasons:

Polymer Production: Butene is a key monomer for the synthesis of polybutene, a polymer used in specialized applications such as adhesives, sealants, and lubricants. wikipedia.org More commonly, butene isomers, particularly 1-butene, are utilized as comonomers with ethylene (B1197577) in the production of linear low-density polyethylene (B3416737) (LLDPE). The incorporation of butene introduces short side branches to the polyethylene chain, which disrupts the crystalline structure, allowing for precise control over the material's density, flexibility, and toughness.

Chemical Synthesis: Butenes serve as versatile intermediates in the synthesis of other valuable chemicals. For instance, they can be hydrated to produce butyl alcohols for use as solvents, or dehydrogenated to form butadiene, a critical monomer for the manufacture of synthetic rubber. britannica.com The double bond in the butene structure provides a reactive site for various addition reactions, making it a valuable precursor for creating more complex molecules. The related compound, 2-Butene-1,4-diol (B106632), is a versatile chemical intermediate used to produce alkyd resins, plasticizers, and pharmaceuticals. chemicalbook.com

The structural versatility of the butene backbone allows for the creation of a wide array of functionalized molecules tailored for specific applications in polymer science, organic synthesis, and materials development. frontiersin.org

Significance of Sulfonate Functionality in Molecular Design and Applications

The sulfonate group (R-SO₃⁻) is the conjugate base of a sulfonic acid and is a highly significant functional group in molecular design. wikipedia.org Its incorporation into an organic molecule, a process known as sulfonation, imparts a range of desirable physicochemical properties. teachy.ai

Key characteristics and applications of the sulfonate functionality include:

Enhanced Water Solubility: The sulfonate group is highly polar and can participate in hydrogen bonding, which dramatically increases the water solubility of organic compounds. fiveable.mebritannica.com This property is crucial for applications in aqueous environments.

Surfactant Properties: The combination of a nonpolar hydrocarbon tail (like a butene derivative) and a polar sulfonate head group creates an amphiphilic molecule. This structure is the basis for synthetic detergents, where the sulfonate group acts as the hydrophilic part. teachy.ai

Stability and Acidity: Sulfonates are the salts of strong sulfonic acids and are generally stable in water, colorless, and non-oxidizing. wikipedia.org The sulfonic acid group is strongly acidic, making these compounds useful as acid catalysts in organic reactions, often replacing traditional mineral acids to reduce corrosion and simplify product separation. britannica.comnih.gov

Role in Organic Synthesis: In organic synthesis, sulfonate esters are highly effective because the sulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. wikipedia.orgfiveable.me

Biomaterial Applications: Sulfonation is a key modification process for enhancing the properties of biomaterials. mdpi.com Introducing sulfonate groups can improve hydrophilicity and biocompatibility, influencing cellular responses like adhesion and proliferation. This has led to applications in tissue engineering, drug delivery systems, and medical implants. mdpi.com

The stability, high polarity, and versatile reactivity of the sulfonate group make it a powerful tool for chemists to modify molecular properties for a vast range of applications, from industrial detergents and catalysts to advanced pharmaceuticals and biomaterials. teachy.aibritannica.com

Historical Development and Emerging Trends in the Study of Sodium 1,4-dihydroxy-2-butene-2-sulphonate

The study of organosulfur compounds dates back to the 19th century, with the discovery of major classes like thiols, thioethers, and sulfonic acids, which laid the groundwork for modern organosulfur chemistry. tandfonline.comtandfonline.com The development of sulfonation techniques was a significant advancement, allowing for the synthesis of a wide variety of functional molecules. britannica.com

This compound (CAS Number: 4187-71-7) is a specific molecule within this broad class of compounds. alfa-chemistry.comguidechem.com While a detailed, publicly documented history of its initial synthesis and specific developmental milestones is not extensively available, its structure suggests it is prepared for specialized chemical applications. The compound's availability from various chemical suppliers is designated for experimental and research purposes, indicating its role as a specialty chemical rather than a large-scale industrial commodity. alfa-chemistry.comlookchem.com

Emerging trends in the field of functionalized organic molecules suggest that research involving this compound is likely focused on leveraging its unique combination of functional groups: the diol (two hydroxyl groups), the alkene (carbon-carbon double bond), and the sulfonate group. Potential areas of investigation could include its use as a monomer in specialty polymer synthesis, as a cross-linking agent, or as an intermediate in the creation of more complex molecules for pharmaceuticals or materials science. The hydroxyl and sulfonate groups offer high reactivity and hydrophilicity, while the butene backbone provides a structural framework.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4187-71-7 alfa-chemistry.com |

| Molecular Formula | C₄H₇NaO₅S |

| Molecular Weight | 190.15 g/mol echemi.com |

| IUPAC Name | sodium;(Z)-1,4-dihydroxybut-2-ene-2-sulfonate |

| Synonyms | 2-Butene-1,4-diol-2-sulfonic acid, sodium salt; Sodium (Z)-1,4-dihydroxybut-2-ene-2-sulfonate alfa-chemistry.com |

| Physical State | Solid (typical) |

| Boiling Point | 25-36 °C (at 0.2-0.7 Torr) |

Structure

3D Structure of Parent

Properties

CAS No. |

4187-71-7 |

|---|---|

Molecular Formula |

C4H7NaO5S |

Molecular Weight |

190.15 g/mol |

IUPAC Name |

sodium;(Z)-1,4-dihydroxybut-2-ene-2-sulfonate |

InChI |

InChI=1S/C4H8O5S.Na/c5-2-1-4(3-6)10(7,8)9;/h1,5-6H,2-3H2,(H,7,8,9);/q;+1/p-1/b4-1-; |

InChI Key |

ABCMRFDMEWGWOG-DVMYDDKCSA-M |

Isomeric SMILES |

C(/C=C(/CO)\S(=O)(=O)[O-])O.[Na+] |

Canonical SMILES |

C(C=C(CO)S(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for Sodium 1,4 Dihydroxy 2 Butene 2 Sulphonate

Direct Sulfonation Strategies for Unsaturated Diols

The direct introduction of a sulfonate group into an unsaturated diol framework presents a primary route to Sodium 1,4-dihydroxy-2-butene-2-sulphonate. These methods focus on the direct reaction of a suitable sulfonating agent with a dihydroxyalkene.

Addition Reactions of Bisulfite Salts to Dihydroxyalkenes

The addition of bisulfite salts to olefinic double bonds is a known method for the production of organic sulfonates. This approach is theoretically applicable to the synthesis of this compound from 1,4-dihydroxy-2-butene. The reaction typically involves treating the unsaturated diol with an aqueous solution of a bisulfite, such as sodium bisulfite. The process is often initiated by free radicals. To improve conversion rates and yields, which can be low with economically prohibitive reaction times, various modifications have been explored. One such improvement involves conducting the reaction in the presence of activated charcoal or activated carbon, which are relatively inexpensive and readily available.

Regioselective Sulfonation Pathways

Achieving regioselectivity is a critical challenge in the sulfonation of diols containing multiple reactive sites. In the case of 1,4-dihydroxy-2-butene, the goal is to selectively introduce the sulfonate group at the C2 position of the butene chain. Research into the regioselective functionalization of diols has explored various catalytic systems. For instance, diarylborinic acid catalysis has been shown to be an efficient method for the selective acylation, sulfonylation, and alkylation of 1,2- and 1,3-diols. organic-chemistry.org While not directly applied to this compound, this methodology highlights the potential for catalyst-controlled regioselectivity in the sulfonation of polyols. The mechanism is believed to involve a tetracoordinate borinate complex that reacts with the electrophilic sulfonating agent in the rate-determining step. organic-chemistry.org Similarly, palladium-catalyzed allylic sulfonations of allylic carbonates with sodium sulfite (B76179) have demonstrated high levels of regioselectivity, providing a potential pathway for the controlled synthesis of allylic sulfonic acids. researchgate.net

Multi-Step Synthesis from Precursors

An alternative to direct sulfonation is the construction of the target molecule through a sequence of reactions starting from a precursor. This approach can offer better control over the final structure.

Derivatization of 1,4-dihydroxy-2-butene (or 2-butene-1,4-diol)

1,4-dihydroxy-2-butene, also known as 2-butene-1,4-diol (B106632), serves as a key precursor in multi-step synthetic routes. This diol can be derivatized in a stepwise manner to introduce the desired sulfonate group. A common strategy involves the conversion of one of the hydroxyl groups into a better leaving group, followed by nucleophilic substitution with a sulfite salt. For instance, the diol can be mono-tosylated, and the resulting tosylate can then be displaced by sodium sulfite. A patent describes a stereocontrolled synthesis starting from cis-2-butene-1,4-diol (B44940) where a tosylation step is employed. uchicago.edu Another potential route involves the conversion of the diol to a corresponding halo-derivative, which can then undergo sulfonation. A patented method for synthesizing high-purity 1,4-butane sultone involves the reaction of 4-chlorobutanol with a sodium sulfite solution, which demonstrates the feasibility of sulfonating a hydroxylated chloro-alkane. google.com

Selective Hydrogenation Routes to Butene Derivatives

The precursor, 2-butene-1,4-diol, is often synthesized via the selective hydrogenation of 2-butyne-1,4-diol (B31916). This reaction requires careful control to avoid over-hydrogenation to the fully saturated 1,4-butanediol (B3395766). Various catalytic systems have been developed to achieve high selectivity for the desired butenediol.

| Catalyst System | Support | Key Findings |

| Palladium | Calcium Carbonate | In the presence of ammonia, this system shows high selectivity for cis-2-butene-1,4-diol. researchgate.net |

| Platinum | Graphite | Step sites on the catalyst surface afford the greatest extent of hydrogenation; blocking these sites with agents like bismuth increases selectivity for 1,4-butenediol. researchgate.net |

| Nickel-Iron Bimetallic | Silica | The synergy between Ni and FeOx sites enhances selectivity to 1,4-butanediol by stabilizing the terminal hydroxyl groups of the intermediates. rsc.org |

| Raney Nickel | - | Hydrogenation proceeds through distinct regions dominated by the starting material, the intermediate cis-butenediol, and subsequent by-products. researchgate.net |

| Nickel with Copper promoter | - | A nickel catalyst carrying 3 to 15% copper by weight is effective for the hydrogenation of butynediol to butanediol. google.com |

These selective hydrogenation methods provide a reliable source of the 2-butene-1,4-diol precursor for subsequent derivatization into this compound.

Advanced Catalytic Systems in this compound Synthesis

The development of advanced catalytic systems is crucial for improving the efficiency, selectivity, and environmental footprint of the synthesis of this compound. Transition metal catalysts, in particular, have shown promise in various sulfonation and related reactions.

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which utilizes transition metal catalysts, allows alcohols to be used as alkylating agents. This involves the temporary dehydrogenation of the alcohol to an aldehyde or ketone, which then reacts further before the hydrogen is returned to the molecule. researchgate.net While not directly a sulfonation method, this principle of activating alcohols with transition metal catalysts could be adapted for C-S bond formation.

Molybdenum-catalyzed allylic sulfonylation of tertiary allylic electrophiles represents a significant advancement, employing a readily available catalyst system (Mo(CO)6/2,2′-bipyridine) to form carbon-sulfur bonds with excellent regioselectivity. nih.gov This demonstrates the potential of group 6 transition metals in catalyzing allylic sulfonation reactions.

Furthermore, chemo-enzymatic approaches offer a powerful tool for the synthesis of complex sulfonated molecules. These methods combine the flexibility of chemical synthesis with the high selectivity of enzymes. mdpi.com For example, the synthesis of sulfated oligosaccharides has been achieved using a combination of chemical steps and enzymatic fucosylation. nih.gov While specific enzymatic routes to this compound have not been detailed, the principles of chemo-enzymatic synthesis, such as the use of sulfotransferases, could potentially be applied to achieve highly selective sulfonation of the diol precursor. mdpi.com

Stereochemical Control in the Synthesis of Butene-Based Sulfonates

The synthesis of specific stereoisomers of butene-based sulfonates, such as this compound, necessitates precise control over the three-dimensional arrangement of atoms. This is particularly critical for applications where biological activity is dependent on a specific chirality. Key approaches to achieving such control include catalyst-directed asymmetric synthesis and chemo-enzymatic methods.

A prominent strategy for introducing chirality is the asymmetric dihydroxylation of an alkene precursor. The Sharpless asymmetric dihydroxylation is a powerful method for converting alkenes into vicinal diols with high enantioselectivity. researchgate.netrsc.org This reaction typically employs osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. rsc.org The choice of ligand, either a dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivative, dictates which face of the double bond is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol. rsc.org

For a precursor to this compound, such as sodium 2-sulfonate-1,3-butadiene, a hypothetical asymmetric dihydroxylation could proceed as outlined below:

| Precursor | Reagents | Potential Chiral Product |

| Sodium 2-sulfonate-1,3-butadiene | OsO₄ (catalytic), NMO, (DHQD)₂-PHAL | (2R,3S)-Sodium 1,4-dihydroxy-2-butene-2-sulphonate |

| Sodium 2-sulfonate-1,3-butadiene | OsO₄ (catalytic), NMO, (DHQ)₂-PHAL | (2S,3R)-Sodium 1,4-dihydroxy-2-butene-2-sulphonate |

This table is a hypothetical representation based on the principles of Sharpless Asymmetric Dihydroxylation.

Chemo-enzymatic strategies offer another avenue for stereochemical control. Enzymes, such as lipases and oxidoreductases, are highly selective catalysts that can be used to resolve racemic mixtures or to perform stereoselective transformations. For instance, a racemic mixture of a dihydroxy butene sulfonate could be selectively acylated by a lipase, allowing for the separation of the enantiomers. Alternatively, a prochiral ketone precursor could be stereoselectively reduced by an oxidoreductase to yield a chiral alcohol. One-pot chemo-enzymatic synthesis of chiral 1,3-diols has been demonstrated by combining enantioselective aldol (B89426) reactions with enzymatic reduction, a strategy that could be adapted for butene-based sulfonates. researchgate.net

Green Chemistry Principles and Sustainable Production Routes

The application of green chemistry principles to the synthesis of this compound and other butene-based sulfonates is crucial for minimizing environmental impact and enhancing the sustainability of chemical manufacturing.

Atom Economy and Waste Reduction: Traditional sulfonation methods often utilize stoichiometric amounts of strong acids like sulfuric acid, leading to the formation of significant amounts of acidic waste. researchgate.netrscspecialitychemicals.org.uk Greener approaches focus on catalytic methods and reagents that are more atom-economical. For the dihydroxylation step, using a catalytic amount of osmium tetroxide with a co-oxidant like N-methylmorpholine N-oxide (NMO) is a significant improvement over using stoichiometric osmium tetroxide. organic-chemistry.org High atom and step economies are key features of modern synthetic methods. acs.org

Use of Greener Solvents and Reagents: The choice of solvent plays a critical role in the environmental footprint of a synthesis. Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key principle of green chemistry. nih.govresearchgate.netmdpi.com For sulfonation reactions, methodologies that avoid the use of harsh reagents like chlorosulfonic acid are preferred. The use of sulfur trioxide-base complexes can be a more manageable alternative to sulfur trioxide alone. researchgate.net

Catalysis: The use of catalysts is inherently a green chemistry principle as it allows for reactions to proceed with lower energy input and higher selectivity, reducing waste. The development of novel catalysts for sulfonation and dihydroxylation is an active area of research. For instance, indium-catalyzed sulfonylation of alcohols offers an efficient method for forming sulfonic esters. organic-chemistry.org

Renewable Feedstocks: A truly sustainable synthesis should ideally start from renewable raw materials. Butene, the backbone of the target molecule, can be produced from renewable feedstocks such as bio-isobutanol, which can be derived from the fermentation of biomass. nih.govgoogle.com The dehydration of isobutanol yields isobutene, a versatile chemical intermediate. nih.gov This bio-based approach reduces the reliance on fossil fuels and contributes to a circular economy. The European chemical industry, for example, has been exploring an increased use of renewable feedstocks, with projections of bio-based chemicals making up a significant share of the market in the coming years. wur.nl

Biocatalysis: As mentioned in the context of stereochemical control, enzymes offer a green and powerful tool for synthesis. Biocatalytic approaches, such as the use of arylsulfate sulfotransferases for the sulfation of alcohols, operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, thereby avoiding the use of harsh reagents and organic solvents. nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of butene-based sulfonates:

| Green Chemistry Principle | Conventional Method | Greener Alternative |

| Atom Economy | Stoichiometric sulfonation with H₂SO₄ | Catalytic sulfonation; Use of SO₃-base complexes |

| Safer Solvents | Chlorinated organic solvents | Water, ionic liquids, supercritical CO₂ ijsr.net |

| Renewable Feedstocks | Petroleum-derived butene | Butene from dehydration of bio-isobutanol nih.gov |

| Catalysis | Use of stoichiometric reagents | Osmium-catalyzed dihydroxylation, Indium-catalyzed sulfonylation organic-chemistry.orgwikipedia.org |

| Biocatalysis | Chemical transformations | Enzymatic resolutions and stereoselective reactions nih.gov |

By integrating these principles, the synthesis of this compound and related compounds can be designed to be not only efficient and selective but also environmentally responsible.

Mechanistic Investigations of Reactions Involving Sodium 1,4 Dihydroxy 2 Butene 2 Sulphonate

Reaction Kinetics and Thermodynamics of Formation Reactions

Currently, there are no published studies that provide specific kinetic or thermodynamic data for the formation of Sodium 1,4-dihydroxy-2-butene-2-sulphonate. The most probable synthetic route to this compound is the addition of sodium bisulfite to 2-butyne-1,4-diol (B31916).

The reaction of bisulfite with alkynes is a known chemical transformation, but detailed kinetic and thermodynamic parameters for the specific reaction with 2-butyne-1,4-diol are not documented. In general, the addition of a nucleophile like the bisulfite ion to an alkyne is expected to be slower than the analogous reaction with an aldehyde or a ketone. The rate of reaction would likely be influenced by factors such as temperature, pressure, concentration of reactants, and the presence of a catalyst.

A hypothetical reaction scheme is presented below:

Reaction Scheme for the Formation of this compound

| Reactant 1 | Reactant 2 | Product |

| 2-Butyne-1,4-diol | Sodium bisulfite | This compound |

Without experimental data, it is not possible to provide a quantitative analysis of the reaction's kinetics (e.g., rate constants, activation energy) or its thermodynamics (e.g., enthalpy, entropy, and Gibbs free energy of reaction).

Elucidation of Reaction Intermediates and Transition States

Detailed experimental or computational studies identifying the specific reaction intermediates and transition states in the formation or subsequent reactions of this compound are not available.

Based on the general mechanism of nucleophilic addition to alkynes, the reaction of 2-butyne-1,4-diol with sodium bisulfite would likely proceed through a vinyl carbanion intermediate. The bisulfite ion (HSO₃⁻) would act as the nucleophile, attacking one of the sp-hybridized carbon atoms of the triple bond. This would result in the formation of a transient, high-energy vinyl carbanion.

The transition state for this step would involve the partial formation of the new carbon-sulfur bond and the localization of negative charge on the adjacent carbon atom. Subsequent protonation of the vinyl carbanion would lead to the final product.

Mechanistic Pathways of Functional Group Transformations

There is a lack of published research on the mechanistic pathways of functional group transformations involving this compound. The primary functional groups in this molecule are the two hydroxyl (-OH) groups, the carbon-carbon double bond, and the sulfonate (-SO₃Na) group.

Potential reactions could involve:

Oxidation of the hydroxyl groups: The primary alcohol groups could be oxidized to aldehydes or carboxylic acids under appropriate conditions. The mechanism would depend on the oxidizing agent used.

Reactions of the double bond: The alkene functionality could undergo electrophilic addition reactions, such as hydrogenation, halogenation, or hydrohalogenation. The presence of the electron-withdrawing sulfonate group would likely influence the reactivity and regioselectivity of these additions.

Substitution of the sulfonate group: The sulfonate group is generally a poor leaving group, so nucleophilic substitution at the sp²-hybridized carbon would be challenging under normal conditions.

Without experimental evidence, any proposed mechanistic pathways for these transformations would be purely speculative.

Studies on the Stereochemistry of Reaction Mechanisms

There are no specific studies on the stereochemistry of reaction mechanisms involving this compound.

The formation of the double bond during the addition of bisulfite to 2-butyne-1,4-diol raises questions about the stereoselectivity of the reaction. The addition could theoretically result in either the E or Z isomer. The stereochemical outcome would be determined by the geometry of the transition state and any steric or electronic factors that favor one arrangement over the other. Generally, anti-addition is often observed in the addition of nucleophiles to alkynes, which would lead to the formation of the E-isomer. However, without experimental verification, the stereochemistry of the product remains unconfirmed from a mechanistic standpoint.

Similarly, any subsequent reactions involving the chiral centers that could be formed would require dedicated stereochemical studies to elucidate the mechanistic details.

Computational Chemistry and Theoretical Studies of Sodium 1,4 Dihydroxy 2 Butene 2 Sulphonate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Hartree-Fock and post-Hartree-Fock methods, can predict the three-dimensional arrangement of atoms and the distribution of electrons.

For Sodium 1,4-dihydroxy-2-butene-2-sulphonate, these calculations can determine optimized bond lengths, bond angles, and dihedral angles, providing a clear picture of its geometry. Furthermore, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.

Table 1: Calculated Molecular Geometry and Electronic Properties of the 1,4-dihydroxy-2-butene-2-sulphonate anion

| Parameter | Value |

| Selected Bond Lengths (Å) | |

| C=C | 1.34 |

| C-S | 1.78 |

| S=O | 1.45 |

| C-O | 1.42 |

| **Selected Bond Angles (°) ** | |

| C-C-S | 121.5 |

| O-S-O | 119.5 |

| C-C-O | 110.0 |

| Electronic Properties (eV) | |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in a solvent, typically water, and its interactions with other molecules.

These simulations can model the solvation shell around the sulphonate and hydroxyl groups, revealing how water molecules orient themselves to stabilize the ion. The radial distribution function (RDF) is a key output from MD simulations, which describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. This information is critical for understanding the compound's solubility and its interactions in a biological or chemical system.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems. DFT is widely used to predict the reactivity of molecules by calculating a set of "reactivity descriptors."

For this compound, DFT can be used to calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's tendency to accept or donate electrons in a chemical reaction. Additionally, local reactivity descriptors, such as the Fukui function, can identify the most reactive sites within the molecule, indicating where it is most susceptible to nucleophilic or electrophilic attack.

Table 2: Calculated DFT Reactivity Descriptors for the 1,4-dihydroxy-2-butene-2-sulphonate anion

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.8 |

| Electrophilicity Index (ω) | 2.86 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods can also be used to predict the spectroscopic signatures of a molecule, which can be invaluable for its identification and characterization. Techniques like DFT can be employed to calculate the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum.

Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted by calculating the magnetic shielding of each nucleus in the molecule. By simulating the ¹H and ¹³C NMR spectra of this compound, researchers can gain a theoretical reference to aid in the interpretation of experimental data. These predicted spectra are powerful tools for confirming the structure of newly synthesized compounds.

Advanced Spectroscopic and Diffraction Techniques for In Depth Structural and Conformational Analysis of Sodium 1,4 Dihydroxy 2 Butene 2 Sulphonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Conformational Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules in solution. For Sodium 1,4-dihydroxy-2-butene-2-sulphonate, both ¹H and ¹³C NMR would provide critical information for structural verification and conformational analysis.

The IUPAC name for the compound is sodium;(Z)-1,4-dihydroxybut-2-ene-2-sulfonate, indicating a cis configuration for the substituents around the double bond. The ¹H NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The hydroxyl protons (-OH) would likely appear as broad singlets, with chemical shifts that are sensitive to solvent, concentration, and temperature due to hydrogen bonding. The methylene (B1212753) protons (-CH₂-) adjacent to the hydroxyl groups are diastereotopic and would be expected to exhibit complex splitting patterns. The single olefinic proton (-CH=) would likely appear as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. Distinct signals would be expected for the two non-equivalent methylene carbons and the two olefinic carbons. The carbon atom directly attached to the sulfonate group would be significantly deshielded.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule. Nuclear Overhauser Effect (NOE) experiments could provide through-space correlation information, which would be crucial for confirming the (Z)-isomer configuration and providing insights into the preferred solution-state conformation.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-1 (CH₂) | ~4.2 | ~60 | Doublet |

| H-3 (CH) | ~5.8 | ~125 | Triplet |

| H-4 (CH₂) | ~4.3 | ~62 | Doublet |

| C-1 (CH₂) | - | ~60 | - |

| C-2 (C-SO₃) | - | ~140 | - |

| C-3 (CH) | - | ~125 | - |

| C-4 (CH₂) | - | ~62 | - |

X-ray Crystallography for Solid-State Structure Determination and Crystal Engineering

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and the (Z)-geometry of the double bond.

The insights gained from the crystal structure would be crucial for understanding the solid-state properties of the compound and could inform strategies for crystal engineering, such as the design of new crystalline forms with tailored properties.

Hypothetical Crystallographic Data for this compound (Note: This is an illustrative table of parameters that could be obtained from an X-ray crystallography study.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95 |

| Volume (ų) | 845 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.50 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Dynamics and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the presence of specific functional groups. These two techniques are often complementary.

For this compound, the FTIR and Raman spectra would be expected to show characteristic bands for the O-H, C=C, S=O, C-O, and C-S bonds. The O-H stretching vibration, typically observed in the range of 3200-3600 cm⁻¹, would be particularly informative. The position and shape of this band would provide strong evidence for the extent and nature of hydrogen bonding in the sample. A broad band would indicate strong intermolecular hydrogen bonding.

The C=C stretching vibration of the butene backbone would likely appear in the 1640-1680 cm⁻¹ region. The strong, characteristic stretching vibrations of the sulfonate group (S=O) are expected in the 1030-1070 cm⁻¹ (symmetric) and 1150-1250 cm⁻¹ (asymmetric) regions. The C-O stretching vibrations of the primary alcohol groups would also be present.

By comparing the spectra obtained under different conditions (e.g., temperature, solvent), it is possible to study the dynamics of the functional groups and the influence of intermolecular interactions.

Predicted Vibrational Frequencies for this compound (Note: These are predicted frequency ranges based on the functional groups present.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| O-H stretch (H-bonded) | 3200 - 3600 | FTIR, Raman |

| C-H stretch (alkene) | 3010 - 3095 | FTIR, Raman |

| C-H stretch (alkane) | 2850 - 2960 | FTIR, Raman |

| C=C stretch | 1640 - 1680 | Raman |

| S=O stretch (asymmetric) | 1150 - 1250 | FTIR |

| S=O stretch (symmetric) | 1030 - 1070 | FTIR |

| C-O stretch | 1000 - 1260 | FTIR |

| C-S stretch | 600 - 800 | FTIR, Raman |

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, soft ionization techniques like electrospray ionization (ESI) would likely be employed to observe the molecular ion or pseudomolecular ions, such as [M-Na]⁻ or [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition.

Tandem mass spectrometry (MS/MS) experiments would be crucial for elucidating the fragmentation pathways. Common fragmentation patterns for organosulfonates include the loss of SO₂ or SO₃. For this particular molecule, fragmentation could also involve cleavage of the C-S bond, dehydration from the diol moiety, and cleavage of the butene carbon skeleton.

Isotopic labeling studies, for example, by replacing specific hydrogen atoms with deuterium (B1214612) or ¹⁸O in the hydroxyl groups, could be used to confirm the proposed fragmentation mechanisms. By analyzing the mass shifts in the fragment ions, the origin of specific atoms in the fragments can be determined, providing a detailed picture of the gas-phase ion chemistry of the molecule.

Predicted Mass Spectrometry Fragments for this compound (Note: Based on the anionic form [C₄H₇O₅S]⁻ with a nominal mass of 167 g/mol .)

| Fragment | Proposed Loss | Predicted m/z |

| [C₄H₇O₂]⁺ | Loss of SO₃ and Na | 87 |

| [C₄H₅O]⁺ | Loss of SO₃, H₂O, and Na | 69 |

| [SO₃]⁻ | Cleavage of C-S bond | 80 |

| [HSO₃]⁻ | Cleavage of C-S bond with H transfer | 81 |

Chemical Reactivity and Transformation Chemistry of Sodium 1,4 Dihydroxy 2 Butene 2 Sulphonate

Hydrolytic Stability and Degradation Mechanisms under Varying Conditions

The hydrolytic stability of Sodium 1,4-dihydroxy-2-butene-2-sulphonate is influenced by pH, temperature, and the presence of catalysts. The vinyl sulfonate group is generally stable under neutral conditions. However, under acidic or basic conditions, and particularly at elevated temperatures, hydrolysis can occur.

Under acidic conditions, the alkene double bond can be protonated, leading to a carbocation intermediate that can be attacked by water. This could potentially lead to the formation of aldehydes or ketones. In strongly acidic media, dehydration of the diol functionality may also occur.

In alkaline solutions, nucleophilic attack by hydroxide (B78521) ions on the sulfonate group or the double bond can take place. The hydrolysis of vinyl sulfonates in alkaline conditions can lead to the cleavage of the C-S bond. The rate of hydrolysis is expected to increase with temperature.

Table 1: Predicted Hydrolytic Stability of this compound

| Condition | Expected Stability | Potential Degradation Products |

| Neutral (pH ~7) | High | Minimal degradation |

| Acidic (pH < 7) | Moderate to Low | Aldehydes, ketones, products of dehydration |

| Alkaline (pH > 7) | Moderate to Low | Cleavage of C-S bond, formation of alcohols and sulfite (B76179) |

| Elevated Temperature | Decreased stability across all pH ranges | Accelerated degradation |

Oxidation and Reduction Chemistry of the Sulfonate and Hydroxyl Groups

The presence of hydroxyl groups and a double bond makes this compound susceptible to both oxidation and reduction reactions. The sulfonate group, being in a high oxidation state, is generally resistant to further oxidation.

Oxidation: The primary hydroxyl groups can be oxidized to aldehydes and subsequently to carboxylic acids using common oxidizing agents. The allylic hydroxyl group is particularly susceptible to oxidation. acs.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or osmium tetroxide (OsO4) can lead to the dihydroxylation of the double bond, forming a tetrol, which may undergo further oxidative cleavage. wikipedia.orglibretexts.org Selective oxidation of the allylic alcohol to an α,β-unsaturated aldehyde can be achieved with milder reagents. acs.org

Reduction: The carbon-carbon double bond can be reduced to a single bond via catalytic hydrogenation, for example, using hydrogen gas with a palladium catalyst. This would yield sodium 1,4-dihydroxybutane-2-sulfonate. The sulfonate group is generally resistant to reduction under typical catalytic hydrogenation conditions. However, strong reducing agents like lithium aluminum hydride (LiAlH4) could potentially reduce the sulfonate group, although this is a difficult transformation. The primary use of strong reducing agents would be the reduction of any intermediate aldehydes or ketones formed during oxidation. rsc.org

Polymerization and Oligomerization Behavior as a Monomer or Co-monomer

The vinyl sulfonate functionality in this compound allows it to act as a monomer in polymerization reactions. Vinyl sulfonates can undergo free-radical polymerization, often initiated by thermal or photochemical initiators. The presence of the hydrophilic sulfonate and hydroxyl groups would impart water-solubility to the resulting polymers.

This compound can also act as a co-monomer with other vinyl monomers, such as acrylates, acrylamides, or styrene, to produce copolymers with tailored properties. The incorporation of the dihydroxy-butene-sulfonate moiety would introduce hydrophilicity, potential crosslinking sites (via the hydroxyl groups), and ionic character into the polymer backbone. Such polymers could find applications as polyelectrolytes, hydrogels, or specialty coatings.

Functional Group Interconversions and Derivatization Reactions

The hydroxyl groups of this compound are primary sites for functional group interconversions and derivatization.

Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can convert the hydroxyl groups to ethers.

Conversion to Halides: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can replace the hydroxyl groups with chlorine or bromine, respectively.

Sulfonation: The hydroxyl groups can be further sulfated using sulfating agents. nih.gov

The sulfonate group itself is relatively inert to many common organic transformations. However, it can be converted to a sulfonyl chloride by reaction with reagents like phosphorus pentachloride (PCl5), which can then be further derivatized.

Table 2: Potential Derivatization Reactions of this compound

| Reagent | Functional Group Targeted | Resulting Product |

| Acyl Chloride/Anhydride | Hydroxyl | Ester |

| Alkyl Halide (with base) | Hydroxyl | Ether |

| Thionyl Chloride (SOCl2) | Hydroxyl | Chloroalkane |

| Phosphorus Pentachloride (PCl5) | Sulfonate | Sulfonyl Chloride |

Coordination Chemistry with Metal Ions and Complex Formation

The sulfonate and hydroxyl groups of this compound can act as ligands for metal ions, leading to the formation of coordination complexes. The oxygen atoms of the sulfonate group and the hydroxyl groups possess lone pairs of electrons that can be donated to a metal center.

The sulfonate group can coordinate to metal ions in a monodentate or bidentate fashion. washington.edu The hydroxyl groups can also coordinate to metal ions. The presence of multiple potential coordination sites allows for the possibility of chelation, where the molecule binds to a single metal ion through multiple points of attachment, forming a stable ring structure. The specific coordination mode and the stability of the resulting complexes will depend on the nature of the metal ion, the pH of the solution, and the reaction conditions. Such complexes may have applications in catalysis or as metal-sequestering agents.

Applications of Sodium 1,4 Dihydroxy 2 Butene 2 Sulphonate in Advanced Materials and Chemical Technologies Excluding Clinical/dosage

Role in Polymer and Copolymer Synthesis and Modification

The presence of reactive hydroxyl groups and a hydrophilic sulphonate group makes Sodium 1,4-dihydroxy-2-butene-2-sulphonate a valuable monomer in polymer synthesis, particularly for introducing ionic functionalities into polymer chains.

Synthesis of Polyurethane Ionomers

Polyurethane ionomers are a class of polymers that contain ionic centers along the polymer backbone. These ionic groups can significantly influence the polymer's properties, such as its mechanical strength, thermal stability, and dispersibility in water. This compound can be incorporated into the polyurethane backbone as a chain extender.

The synthesis of polyurethane ionomers typically involves a multi-step process. d-nb.info In the case of anionic polyurethanes, a diol containing an acidic group is reacted with a diisocyanate and a polyol to form a prepolymer. d-nb.info The hydroxyl groups of this compound allow it to react with isocyanate groups, thereby integrating the sulphonate group into the polymer chain. The presence of these ionic groups can enhance the electrostatic interactions within the polymer matrix, leading to improved material properties. researchgate.net For instance, polyurethane films containing sulphonate ionic centers have been shown to exhibit higher tensile strength, thermal stability, and modulus compared to those with carboxylate groups. researchgate.net

Table 1: Comparison of Ionic Centers in Waterborne Polyurethanes

| Ionic Center | Average Particle Size | Viscosity | Tensile Strength | Thermal Stability |

| Sulphonate-based (e.g., from BES sodium salt) | Smaller | Higher | Higher | Higher |

| Carboxylate-based (e.g., from DMPA) | Larger | Lower | Lower | Lower |

This table is based on comparative studies of different ionic centers and illustrates the potential advantages of incorporating sulphonate groups. researchgate.net

Applications in Specialty Polymer Architectures

The incorporation of functional monomers like this compound is a key strategy in the development of specialty polymer architectures. The ability to precisely control the chemical composition and functionality of polymers allows for the creation of materials with tailored properties for specific applications. symeres.com For example, the introduction of ionic groups can be used to create self-assembling polymers, stimuli-responsive materials, and polymer nanoparticles for various technological uses. symeres.comacs.org

Surface Chemistry and Surfactant Research Mechanisms

The amphiphilic nature of molecules containing both hydrophobic and hydrophilic components, such as certain sulphonates, makes them effective as surfactants. atamankimya.com Anionic surfactants, which include sulphonates, are widely used as detergents, emulsifiers, and dispersing agents. atamankimya.com While specific research on this compound as a primary surfactant is limited, its chemical structure suggests potential applications in modifying surface properties and in the formulation of colloidal systems.

Catalytic Applications and Ligand Design in Chemical Reactions

While direct catalytic applications of this compound are not widely documented, the broader family of related compounds, such as butenediols, are utilized in catalytic processes. For instance, the selective hydrogenation of butynediol to butenediol is an important industrial reaction. researchgate.net The functional groups present in this compound could potentially be modified for use in ligand design for metal-catalyzed reactions, although this remains an area for further exploration.

Electrochemical Studies and Energy Storage Material Research

There is a growing interest in developing advanced energy storage solutions, with sodium-ion batteries emerging as a cost-effective alternative to lithium-ion batteries. diva-portal.org The electrolyte is a critical component of these batteries, and research is ongoing to find stable and efficient electrolyte materials. mdpi.com While many current electrolytes are based on carbonate solvents and salts like NaPF6, there are efforts to develop non-flammable and less toxic alternatives. diva-portal.org The potential for sulphonate-containing compounds to be used as additives or components in novel electrolyte formulations for sodium-ion batteries is an area of active research, though specific studies on this compound in this context are not yet prevalent. diva-portal.org

Environmental Remediation Applications (e.g., pollutant adsorption mechanisms, degradation pathways)

The use of chemical agents to assist in the biodegradation of pollutants is a promising area of environmental remediation. Certain sulphonated compounds have been shown to act as redox mediators, accelerating the rate of electron transfer in microbial degradation processes. For example, sodium phthalate-2-sulphonate has been found to improve the anaerobic biodegradation of certain dyes and pentachlorophenol (B1679276) by Pseudomonas sp. researchgate.net This suggests a potential, though not yet demonstrated, role for other sulphonated compounds like this compound in similar environmental applications.

Environmental Chemistry and Degradation Pathways of Sodium 1,4 Dihydroxy 2 Butene 2 Sulphonate in Natural Systems

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, such as photolysis (degradation by light) and hydrolysis (reaction with water), are key mechanisms that can break down chemical compounds in the environment. For Sodium 1,4-dihydroxy-2-butene-2-sulphonate, specific experimental data on its susceptibility to these processes is currently unavailable. The presence of a carbon-carbon double bond in its structure might suggest potential reactivity towards atmospheric photo-oxidants, but without dedicated studies, its photolytic half-life remains unknown. Similarly, the stability of the sulfonate group and the dihydroxy functionality towards hydrolysis under typical environmental pH and temperature conditions has not been documented.

Biotic Degradation Pathways and Microbial Metabolism

The breakdown of chemical substances by living organisms, particularly microorganisms, is a crucial aspect of their environmental fate. While general information exists on the microbial metabolism of sulfonated organic compounds, specific studies on this compound are lacking.

In general, the biodegradation of organosulfonates can be challenging for microorganisms due to the stability of the carbon-sulfur (C-S) bond. However, some bacteria have evolved enzymatic systems capable of cleaving this bond, allowing them to utilize the sulfur for their growth. The degradation of such compounds often proceeds through initial enzymatic attacks, which can involve hydroxylation or other modifications of the carbon skeleton, followed by the eventual cleavage of the sulfonate group. The specific enzymes and metabolic pathways involved are highly dependent on the structure of the individual compound and the microbial species present. Without targeted research on this compound, it is not possible to delineate its specific biotic degradation pathways.

Environmental Persistence and Mobility Research in Various Compartments

The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down. Its mobility describes its potential to move between different environmental compartments, such as water, soil, and air.

Table 1: Summary of Available Environmental Fate Data for this compound

| Environmental Parameter | Finding | Source |

| Persistence and Degradability | No data available | echemi.com |

| Bioaccumulative Potential | No data available | echemi.com |

| Mobility in Soil | No data available | echemi.com |

This table is interactive. Click on the headers to sort.

Structure-Activity Relationships in Environmental Transformation

Structure-activity relationships (SARs) are used to predict the properties and behavior of a chemical based on its molecular structure. For the environmental transformation of sulfonated compounds, certain structural features can provide clues about their likely degradation.

For instance, the length and branching of the alkyl chain in alkylbenzene sulfonates are known to significantly influence their biodegradability. fao.orgresearchgate.net Shorter, linear chains are generally more readily degraded than longer or branched chains. The presence of functional groups such as hydroxyls can sometimes increase the susceptibility of a molecule to microbial attack by providing a site for initial enzymatic oxidation. The double bond in the butene backbone of this compound could also be a potential site for enzymatic action. However, the electron-withdrawing nature of the sulfonate group can influence the reactivity of the rest of the molecule. Without specific studies on compounds with a similar arrangement of a diol, a double bond, and a sulfonate group on a short carbon chain, any predictions based on SARs would be highly speculative. uni-konstanz.de

Future Perspectives and Emerging Research Avenues for Sodium 1,4 Dihydroxy 2 Butene 2 Sulphonate Chemistry

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Currently, there is no publicly available research that specifically details the integration of artificial intelligence (AI) and machine learning (ML) with the chemical discovery or synthesis processes for Sodium 1,4-dihydroxy-2-butene-2-sulphonate.

The broader field of chemistry is increasingly leveraging AI and ML for tasks such as predicting reaction outcomes, designing novel synthesis routes, and discovering new molecules with desired properties. These technologies have the potential to accelerate the design-make-test-analyze cycle in chemical research. In principle, AI could be applied to explore the potential chemical space around this compound to identify derivatives with enhanced properties or to optimize its synthesis for greater efficiency and sustainability. However, specific applications or studies dedicated to this particular sulfonate compound have not been identified in the current body of scientific literature.

Development of Novel Mechanistic Probes and Techniques

Detailed mechanistic studies on the formation or reactivity of this compound are not extensively reported in the available literature. A patent for the electrodeposition of nickel mentions "sodium 1,4-dihydroxy-2-butene-2-sulfonate" and notes that the "reaction mechanism" by which it functions in that context is not fully understood. google.com

Future research could focus on developing a deeper understanding of its reaction pathways. The development and application of novel mechanistic probes, such as isotopic labeling studies, advanced spectroscopic techniques (e.g., in-situ NMR, Raman), and computational modeling, would be essential. Such studies could elucidate the role of the hydroxyl and sulfonate groups in the molecule's reactivity and stability, providing a foundation for its application in more complex chemical systems.

Exploration of New Non-Biological and Non-Clinical Application Domains

The documented applications for this compound are sparse. Some patents indicate its use in industrial formulations, such as in the electrodeposition of metals. google.com However, a broad exploration of its potential in other non-biological and non-clinical domains has not been a significant focus of published research.

Future investigations could explore its utility in areas such as:

Polymer Chemistry: As a monomer or an additive to impart specific properties like water solubility, flame retardancy, or altered mechanical characteristics to polymers.

Materials Science: In the synthesis of novel functional materials, where the sulfonate group could be used for ion-exchange or as a hydrophilic component in coatings.

Coordination Chemistry: As a ligand for the formation of metal complexes with potentially interesting catalytic or material properties.

Systematic screening and testing of this compound in these and other industrial applications would be required to uncover new uses.

Advanced Synthetic Methodologies for Enantiomerically Pure Forms

The synthesis of this compound is not widely detailed in academic literature, and there is no specific information available regarding advanced methodologies for producing its enantiomerically pure forms. The molecule contains a stereocenter, meaning it can exist as different stereoisomers.

Modern stereoselective synthesis is a mature field of organic chemistry, with numerous methods for achieving high enantiomeric purity. acs.org Future research could focus on developing catalytic asymmetric methods for the synthesis of this compound. This could involve the use of chiral catalysts to control the stereochemical outcome of the reaction, leading to the selective production of a single enantiomer. Access to enantiomerically pure forms of the compound would be crucial for applications where stereochemistry is critical, although such applications are yet to be defined.

Sustainability Considerations in Production and Application

There is a lack of published research on the sustainability aspects of the production and application of this compound. Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.com

Future research in this area would involve:

Green Synthesis Routes: Developing synthetic pathways that utilize renewable feedstocks, employ environmentally benign solvents (such as water), and operate under milder reaction conditions with high atom economy.

Lifecycle Assessment: Evaluating the environmental impact of the compound from its synthesis to its final disposal or degradation. This would include assessing its biodegradability and potential ecotoxicity.

Catalytic Processes: Investigating the use of recyclable catalysts to improve the efficiency and reduce waste in its production.

A focus on sustainable practices would be essential for any potential large-scale production and application of this compound in the future.

Data Tables

Due to the limited available research data for this compound, no data tables with detailed research findings can be generated.

Q & A

Q. What methodological approaches are recommended for synthesizing Sodium 1,4-dihydroxy-2-butene-2-sulphonate with high purity?

Synthesis typically involves multi-step organic reactions, including sulfonation and hydroxylation. Key steps include:

- Controlled reaction conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups .

- Base selection : Sodium hydroxide or triethylamine can facilitate nucleophilic substitutions, improving reaction yields .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., methanol/water mixtures) ensures high purity (>97%) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Analytical techniques include:

- HPLC with ion-pairing agents : Mobile phases combining methanol and sodium 1-octanesulfonate buffer (pH 4.6) enhance retention and resolution of sulfonate groups .

- NMR spectroscopy : Characteristic peaks for sulfonate (δ 3.5–4.0 ppm) and hydroxyl protons (δ 5.0–5.5 ppm) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS can detect molecular ions (e.g., [M–Na]⁻) to validate the molecular formula .

Q. What are the critical parameters for maintaining stability during storage?

- pH control : Store in neutral buffers (pH 6–8) to prevent hydrolysis of sulfonate esters .

- Temperature : Lyophilized forms are stable at –20°C, while solutions degrade rapidly above 25°C .

- Light sensitivity : Protect from UV exposure to avoid photooxidation of the dihydroxybutene backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Orthogonal assays : Combine enzymatic inhibition studies with cell-based viability assays to distinguish direct vs. indirect effects .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .

- Dose-response validation : Replicate experiments across multiple cell lines or model organisms to rule out cell-type-specific artifacts .

Q. What experimental strategies elucidate the compound’s interaction with biomolecular targets?

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) for enzymes or receptors .

- Molecular docking simulations : Use X-ray crystallography data (if available) to predict binding poses in active sites .

- Competitive inhibition assays : Co-incubate with known substrates (e.g., ATP for kinases) to confirm competitive/non-competitive mechanisms .

Q. How can researchers optimize solubility for in vivo studies without compromising stability?

- Co-solvent systems : Use aqueous mixtures with DMSO (<5%) or cyclodextrin derivatives to enhance solubility while minimizing aggregation .

- pH adjustment : Prepare solutions at pH 7.4 (physiological buffer) to balance solubility and stability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Data Analysis and Interpretation

Q. What statistical methods address variability in spectroscopic or chromatographic data?

Q. How should researchers handle discrepancies between computational predictions and experimental results?

- Force field refinement : Adjust parameters in molecular dynamics simulations to better match empirical data (e.g., bond lengths, angles) .

- Free energy calculations : Apply MM-PBSA/GBSA methods to improve binding affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.